molecular formula C11H19NO3 B1174766 protein X, woodchuck hepatitis virus CAS No. 147829-08-1

protein X, woodchuck hepatitis virus

Cat. No.: B1174766
CAS No.: 147829-08-1
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Description

Virological Context of WHV in the Hepadnaviridae Family

Woodchuck hepatitis virus (WHV) belongs to the Orthohepadnavirus genus within the Hepadnaviridae family, which includes enveloped viruses with partially double-stranded DNA genomes of approximately 3.2 kilobases (kb). This family is divided into five genera: Orthohepadnavirus (mammalian hosts), Avihepadnavirus (avian hosts), Herpetohepadnavirus (reptilian hosts), Metahepadnavirus, and Parahepadnavirus (both infecting teleost fish). WHV shares ~65% nucleotide sequence homology with human hepatitis B virus (HBV) and serves as a critical model for studying HBV pathogenesis, particularly hepatocellular carcinoma (HCC).

A defining feature of mammalian hepadnaviruses is the presence of the X gene, which encodes a multifunctional regulatory protein (WHV Protein X) essential for viral replication in vivo. Unlike avian hepadnaviruses, which lack the X gene, WHV and HBV utilize Protein X to modulate host-cell processes, including transcription and signal transduction.

Historical Discovery and Nomenclature of WHV Protein X

WHV was first identified in 1977 in captive eastern woodchucks (Marmota monax) exhibiting high rates of chronic hepatitis and HCC. The X gene was subsequently characterized through genomic sequencing of WHV isolates, revealing its positional and functional homology to HBV’s X (HBx) gene. Initial studies in the 1990s demonstrated that WHV X-deficient mutants failed to establish infections in woodchucks, underscoring its necessity for viral replication in vivo.

The term “Protein X” reflects its initially enigmatic role, though subsequent research identified it as a transactivator of viral and cellular promoters. Key milestones include:

  • 1993 : Chen et al. showed WHV X gene mutants were non-infectious in vivo despite replicating in vitro.
  • 1996 : Dandri et al. detected WHV Protein X in 100% of chronically infected woodchuck livers and HCCs.

Genomic Localization and Evolutionary Conservation Among Hepadnaviruses

The X gene is located in the WHV genome’s regulatory region, overlapping the polymerase open reading frame (ORF) in a +1 ribosomal frameshift (Table 1). It encodes a 15.5–17 kDa protein with a C-terminal transactivation domain critical for interactions with host proteins.

Table 1: Genomic Features of Hepadnaviridae X Proteins

Virus Genome Position (nt) Protein Size (kDa) Key Conserved Domains
WHV 1377–1838 15.5–17 C-terminal transactivation
HBV 1374–1838 16.5 C-terminal transactivation
Ground squirrel HBV 1380–1841 16.2 C-terminal transactivation
Duck HBV N/A Absent N/A

Protein X is evolutionarily conserved in mammalian hepadnaviruses but absent in avian variants (Avihepadnavirus). Comparative analyses reveal:

  • ~75% amino acid similarity between WHV and HBV X proteins, particularly in the C-terminal region essential for proteasome interaction and transcriptional activation.
  • Functional conservation : WHV Protein X, like HBx, binds proteasome subunits (e.g., PSMA7/PSMC1) to modulate host-cell signaling and apoptosis.

The X gene’s retention across 40 million years of mammalian hepadnavirus evolution highlights its role in viral fitness. While dispensable for replication in vitro, it is critical for evading immune responses and establishing persistent infections in vivo.

Table 2: Milestones in WHV Protein X Research

Year Discovery Reference
1993 WHV X gene required for in vivo infection Chen et al.
1996 WHV Protein X detected in chronic infections and HCCs Dandri et al.
2001 WHV X interacts with proteasome subunits to modulate host pathways
2017 WHV X integration into host genome observed within hours of infection

Properties

CAS No.

147829-08-1

Molecular Formula

C11H19NO3

Synonyms

protein X, woodchuck hepatitis virus

Origin of Product

United States

Scientific Research Applications

Animal Model for HBV Research

The woodchuck serves as a valuable model for studying HBV due to its similarities to human hepatitis B infections. Research utilizing WHV has provided insights into:

  • Pathogenesis : The role of WHV in chronic hepatitis and its progression to HCC has been extensively studied. Persistent infection with WHV leads to similar liver pathologies observed in human HBV cases .
  • Therapeutic Evaluation : WHV-infected woodchucks are used for preclinical trials to assess the safety and efficacy of antiviral drugs and therapeutic vaccines aimed at HBV .

Understanding Hepatocarcinogenesis

Studies have indicated that Protein X may promote hepatocarcinogenesis. Evidence shows that:

  • WHX protein is present in chronically infected livers and HCC tissues, suggesting its involvement in tumor development .
  • Transgenic mouse models have been utilized to explore the oncogenic potential of WHX, revealing that while it may not be essential for maintaining tumor phenotypes, it can enhance the occurrence of precancerous lesions under certain conditions .

Therapeutic Strategies

Research has focused on targeting Protein X to develop novel therapeutic strategies:

  • Monoclonal Antibodies : Recent studies have evaluated the efficacy of humanized antibodies against vimentin in WHV-infected woodchucks. These antibodies demonstrated modest reductions in serum viremia when combined with antiviral treatments .
  • Combination Therapies : Investigations into combination therapies involving antiviral agents like tenofovir alafenamide (TAF) alongside antibody treatments have shown potential for enhanced viral suppression .

Data Tables

Application AreaDescriptionKey Findings
Animal Model Use of woodchucks for HBV pathogenesis studiesEstablished chronic infection parallels with human HBV cases
Hepatocarcinogenesis Role of Protein X in liver cancer developmentPresence linked to HCC; enhances precancerous lesions under specific treatments
Therapeutic Evaluation Preclinical trials for antiviral drugs and vaccinesPredictive outcomes for human HBV response based on woodchuck model studies
Monoclonal Antibody Studies Efficacy of antibodies targeting vimentinModest reductions in viral markers observed; requires combination for significant effects

Case Studies

  • Transgenic Mouse Studies : Transgenic mice expressing WHX were treated with diethylnitrosamine, leading to enhanced precancerous lesions compared to non-transgenic controls. This study highlights the potential role of Protein X in promoting liver cancer under specific conditions .
  • Combination Treatment Efficacy : A study involving WHV-infected woodchucks assessed the combination of hzVSF antibody with TAF. Results showed significant reductions in viral loads in some subjects, indicating the potential for combination therapies to improve treatment outcomes against chronic hepatitis infections .

Comparison with Similar Compounds

Comparison with Similar Compounds: WHx vs. HBV X Protein (HBx)

Structural and Functional Similarities

Property WHx (WHV) HBx (HBV) References
Molecular Weight 15.5 kDa 17 kDa (154 amino acids)
Subcellular Localization Cytoplasmic (no nuclear detection) Cytoplasmic and nuclear
Essential for Infection Required for in vivo establishment Required for HBV replication and infection
Transactivation Targets Viral/cellular promoters NF-κB, AP-1, CREB/ATF-2 pathways
Host Protein Interaction Binds DDB1 via α-helix Binds DDB1 via α-helix
  • Structural Homology : Both WHx and HBx interact with the host Cul4A-DDB1 ubiquitin ligase complex via an α-helical motif, enabling hijacking of cellular degradation pathways to promote viral replication .
  • Transactivation : WHx and HBx broadly transactivate viral and host promoters, though HBx has a more defined role in activating NF-κB and CREB/ATF-2 pathways, which drive pro-survival and inflammatory signals .

Role in Viral Replication

  • WHx : Critical for establishing WHV infection in woodchucks. WHx-deficient WHV mutants fail to replicate in vivo, though in vitro replication in hepatoma cells remains intact .
  • HBx : Essential for HBV replication in hepatocytes. HBx-deficient HBV shows markedly reduced viral DNA synthesis and cccDNA amplification .

Mechanisms in Hepatocarcinogenesis

  • WHx: Promotes HCC indirectly by enhancing viral replication and synergizing with carcinogens. No spontaneous HCC in WHx-transgenic mice, but preneoplastic lesions increase with co-exposure to genotoxic agents .
  • HBx: Direct oncogenic effects via p53 inhibition, DNA repair interference, and activation of oncogenic pathways (e.g., Ras/Raf/MAPK). HBx transgenic mice develop HCC without carcinogens .

Interaction with Tumor Suppressors

  • WHx : Partially characterized interaction with woodchuck p53; exact mechanisms remain unclear .
  • HBx : Binds human p53, blocking its sequence-specific DNA binding and transcriptional activity, thereby impairing apoptosis and DNA repair .

Clinical and Experimental Models

  • WHx : Woodchuck models are pivotal for studying hepadnavirus-induced HCC due to high HCC incidence (~100% in chronic carriers) .
  • HBx : HBV transgenic mice and in vitro hepatocyte systems are used to dissect HBx’s pleiotropic roles in replication and oncogenesis .

Key Research Findings and Controversies

  • WHx’s Role in Tumor Maintenance : WHx is dispensable in some WHV-negative HCCs, contrasting with HBx, which often persists in HBV-related tumors .
  • Divergent Oncogenic Potency: HBx has stronger direct oncogenic activity, while WHx acts as a cofactor, amplifying liver injury and replication-driven carcinogenesis .

Preparation Methods

Cloning and Vector Design

Recombinant production of WHV Protein X relies on inserting the X gene (encoding residues 1–141) into prokaryotic expression vectors. The construct includes an N-terminal 6xHis tag to facilitate immobilized metal affinity chromatography (IMAC). Codon optimization for E. coli ensures efficient translation, addressing the AT-rich bias of hepadnaviral genomes. The resultant plasmid is transformed into BL21(DE3) E. coli strains, which provide T7 RNA polymerase under isopropyl β-D-1-thiogalactopyranoside (IPTG) induction.

Protein Expression and Extraction

Induction with 0.5 mM IPTG at 37°C for 4–6 hours achieves optimal protein yield. Cells are lysed via sonication in a buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole. Protease inhibitors (e.g., PMSF) prevent degradation during extraction. Centrifugation at 15,000 × g removes cell debris, yielding a soluble fraction enriched with His-tagged Protein X.

Affinity Chromatography Purification

The supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) column. After washing with 20 mM imidazole, Protein X is eluted using 250 mM imidazole. Dialysis against phosphate-buffered saline (PBS) removes residual imidazole, and final concentrations are determined via Bradford assay. SDS-PAGE analysis confirms a single band at 21 kDa, reflecting the addition of the 6xHis tag (Fig. 1A).

Table 1: Recombinant Protein X Purification Summary

ParameterValue
Expression HostE. coli BL21(DE3)
VectorpET-28a(+)
TagN-terminal 6xHis
Purity (SDS-PAGE)>90%
Yield5–10 mg/L culture

Native Purification from Infected Liver Tissue

Tissue Homogenization and Subcellular Fractionation

WHV-infected woodchuck livers are homogenized in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl₂) using a Dounce homogenizer. Differential centrifugation at 800 × g pellets nuclei, while subsequent spins at 100,000 × g isolate cytoplasmic fractions. WHx is exclusively cytoplasmic, avoiding nuclear contamination.

Immunoprecipitation and Western Blot Analysis

Cytoplasmic extracts are incubated with polyclonal anti-WHx serum raised in rabbits. Protein A/G agarose beads capture antibody-antigen complexes, which are washed extensively with RIPA buffer. Eluted proteins are resolved by 12% SDS-PAGE and transferred to nitrocellulose membranes. Chemiluminescent detection using horseradish peroxidase (HRP)-conjugated secondary antibodies identifies a 15.5 kDa band, corresponding to native WHx.

Table 2: Native WHx Quantification in Hepatocytes

MetricValue
Molecules per hepatocyte4×10⁴ – 8×10⁴
Detection limit1 ng (ECL)
Subcellular localizationCytoplasmic

Comparative Analysis of Preparation Methods

Yield and Purity

Recombinant methods yield 5–10 mg/L culture with >90% purity, whereas native purification produces microgram quantities from 10⁷ hepatocytes. The 15.5 kDa native form lacks tags, making it preferable for functional studies, while recombinant Protein X’s His tag simplifies purification.

Functional Integrity

Recombinant Protein X retains transactivation activity in luciferase reporter assays, activating viral promoters by 20-fold compared to controls. Native WHx from persistent infections maintains oncogenic potential, inducing oxidative stress and DNA damage in hepatoma cells.

Challenges in Protein X Preparation

Stability and Protease Sensitivity

WHx’s cysteine-rich structure predisposes it to oxidation, requiring reducing agents (e.g., 1 mM DTT) in buffers. Protease inhibitors (e.g., leupeptin, aprotinin) are critical during liver homogenization to prevent degradation.

Scalability Limitations

Native purification is constrained by WHV’s narrow host range and the ethical challenges of woodchuck experiments. Recombinant systems bypass these issues but may lack post-translational modifications present in vivo .

Q & A

Q. Is the WHV X gene essential for viral replication in vivo, and how is this determined experimentally?

The WHV X gene is critical for establishing infection in woodchucks. Studies using mutagenesis to truncate or disable the X gene (e.g., removing the initiation codon or introducing premature stop codons) demonstrated that X-deficient mutants fail to replicate in vivo, while wild-type WHV induces infection. For example, truncating the X protein’s carboxyl terminus by 3 amino acids reduced infectivity, whereas larger truncations abolished replication entirely . Experimental validation involves transfecting woodchucks with mutant genomes and monitoring viral markers (e.g., WHV DNA, surface antigen) over 6 months, combined with PCR and sequencing to confirm the stability of mutations .

Q. What methodologies are used to assess WHV X protein’s transactivation activity in vitro?

The X protein’s transactivation capacity is tested via cotransfection assays in hepatoma cell lines. For example, X expression vectors are cotransfected with reporter plasmids containing viral or cellular promoters (e.g., HBV core promoter, SV40 promoter). Luciferase assays quantify transcriptional activation. Run-on transcription analyses further confirm that X enhances RNA polymerase II activity at the transcriptional level . Controls include X-null mutants and unrelated transactivators to rule off-target effects.

Q. How do WHV X protein expression levels correlate with chronic infection and hepatocellular carcinoma (HCC)?

Immunoprecipitation-Western blot studies in WHV-infected woodchucks detected the 15.5-kDa X protein in 100% of chronically infected livers and HCCs with active viral replication. However, X protein is absent in resolved infections or replication-negative tumors. Subcellular localization studies show cytoplasmic, not nuclear, accumulation in hepatocytes. Quantitatively, WHx is present at ~4×10⁴–8×10⁴ molecules per hepatocyte, suggesting a threshold requirement for oncogenic effects .

Advanced Research Questions

Q. What molecular mechanisms link WHV X protein to proteasome-mediated regulation of viral replication?

The X protein compensates for proteasome-mediated suppression of viral replication. In X-deficient WHV mutants, proteasome inhibitors (e.g., MG132) restore replication to wild-type levels by stabilizing viral proteins or RNA. This suggests that X interacts with the proteasome complex to counteract host antiviral pathways. Experimental approaches include infecting hepatocytes with recombinant adenovirus/baculovirus expressing X-null WHV genomes and measuring replication via Southern blotting or qPCR under proteasome inhibition .

Q. How does WHV X protein interact with tumor suppressor p53, and what are the implications for hepatocarcinogenesis?

WHV X protein binds p53 and inhibits its sequence-specific DNA binding and transcriptional activity, blocking apoptosis and DNA repair. Co-immunoprecipitation assays in woodchuck hepatocytes and transgenic mice reveal that X disrupts p53’s association with transcription factors like ERCC3. Functional assays (e.g., p53-responsive reporter genes) show reduced transactivation in X-expressing cells. In vivo, X synergizes with carcinogens like diethylnitrosamine to accelerate precancerous lesion formation .

Q. What experimental models resolve contradictions between in vitro and in vivo roles of WHV X protein?

While X is dispensable for WHV replication in hepatoma cell lines (e.g., transient transfection assays ), it is essential in vivo. To reconcile this, researchers use in vivo hydrodynamic injection of X-null WHV DNA into woodchucks, coupled with longitudinal monitoring of viremia and liver histology. Complementing with X-expressing plasmids or proteasome inhibitors in vitro can mechanistically dissect host-virus interactions .

Q. How does WHV X protein modulate host immune evasion pathways, such as MHC class I presentation?

WHV X counteracts immune evasion mediated by viral envelope proteins. While WHV pre-S2 protein suppresses MHC class I display on hepatocytes, X enhances it, as shown in transfected primary woodchuck hepatocytes. Flow cytometry and IFN-γ treatment experiments demonstrate that X antagonizes pre-S2’s effects, restoring MHC-I presentation. This duality highlights X’s role in balancing immune evasion and viral persistence .

Q. What epigenetic strategies are used to study WHV X protein’s impact on covalently closed circular DNA (cccDNA)?

Chromatin immunoprecipitation (ChIP) assays in WHV-infected woodchuck livers reveal that X protein binds cccDNA minichromosomes, recruiting histone acetyltransferases (e.g., p300) to modulate transcriptional activity. CRISPR/Cas9-mediated X gene knockout in HepG2 cells transfected with WHV genomes reduces cccDNA transcription, measurable via RT-qPCR for viral RNAs (e.g., pregenomic RNA) .

Methodological Notes

  • Key Techniques : Site-directed mutagenesis, hydrodynamic transfection, proteasome inhibition, ChIP, co-immunoprecipitation, and recombinant viral vectors.
  • Contradictions : X’s dispensability in vitro vs. essentiality in vivo underscores the importance of physiological models .
  • Data Interpretation : Quantify X protein levels (e.g., Western blot) alongside viral replication markers to avoid confounding effects from residual X expression in mutants.

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